molecular formula C22H22N2O4 B12171080 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12171080
M. Wt: 378.4 g/mol
InChI Key: DLFWMJJUAKVOAH-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethoxybenzyl group, and an isoquinoline carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Dimethoxybenzyl Group: This can be done through nucleophilic substitution reactions, where the dimethoxybenzyl group is introduced using a suitable leaving group.

    Formation of the Carboxamide Moiety: This step involves the reaction of the isoquinoline derivative with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound is being investigated for its potential therapeutic effects in several areas:

  • Anticancer Activity : The isoquinoline framework is known for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the cyclopropyl group may enhance these effects by improving the compound's interaction with biological targets.
  • Neuroprotective Effects : Some studies suggest that derivatives of isoquinolines may possess neuroprotective properties. This compound's structural characteristics could make it a candidate for developing treatments for neurodegenerative diseases.
  • Pain Management : The combination of the methoxy groups and the isoquinoline core may provide analgesic properties, making it a potential candidate for pain relief therapies.

Mechanistic Studies

Understanding the mechanism of action is crucial for developing effective therapeutics. Interaction studies involving 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide could focus on:

  • Receptor Binding : Investigating how the compound binds to specific receptors or enzymes involved in disease pathways.
  • Pharmacodynamics and Pharmacokinetics : Assessing how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The development of derivatives can further enhance its biological activity or selectivity for specific targets.

Synthesis Method Description
Ugi ReactionA multicomponent reaction that can be used to synthesize complex structures efficiently.
Palladium-Catalyzed ReactionsUseful for constructing isoquinoline derivatives through cross-coupling methods.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Introduction

2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H22N2O4
  • Molecular Weight : 378.4 g/mol
  • IUPAC Name : 2-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxamide

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468) .
  • Enzyme Inhibition : It acts as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. MPO inhibitors are being explored for their therapeutic potential in conditions such as cardiovascular diseases and autoimmune disorders .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent .

In Vitro Studies

A series of experiments were conducted to evaluate the antiproliferative effects of the compound on different cancer cell lines. The findings from these studies are summarized in the table below:

Cell LineIC50 (µM)Observations
MCF-710Significant reduction in viability
MDA-MB-46812Induction of apoptosis
A549 (Lung)15Moderate cytotoxicity

Enzyme Inhibition Studies

The compound was tested for its ability to inhibit MPO activity in human blood samples. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations above 5 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl and benzyl groups have been shown to influence its potency and selectivity against specific biological targets .

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O4/c1-27-19-10-7-14(11-20(19)28-2)12-23-21(25)18-13-24(15-8-9-15)22(26)17-6-4-3-5-16(17)18/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,23,25)

InChI Key

DLFWMJJUAKVOAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4)OC

Origin of Product

United States

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